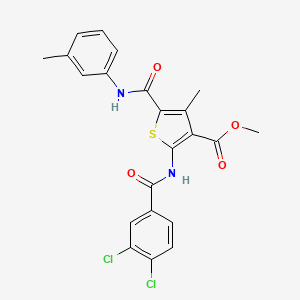
4-(Difluoromethyl)-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-methyl-1H-imidazole is a fluorinated imidazole derivative. Fluorinated compounds, including those with difluoromethyl groups, are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability, lipophilicity, and the ability to form strong hydrogen bonds .
Preparation Methods
The synthesis of 4-(Difluoromethyl)-2-methyl-1H-imidazole typically involves the introduction of the difluoromethyl group into the imidazole ring. One common method is the reaction of imidazole derivatives with difluorocarbene precursors under specific conditions. For instance, the use of ClCF2H in the presence of a base can facilitate the insertion of the difluoromethyl group . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Difluoromethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles.
Common reagents used in these reactions include ClCF2H for difluoromethylation, and bases like sodium hydroxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Difluoromethyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding enzyme interactions and protein modifications.
Medicine: Due to its stability and bioactivity, it is explored for potential therapeutic applications, including as a component in drug development.
Mechanism of Action
The mechanism by which 4-(Difluoromethyl)-2-methyl-1H-imidazole exerts its effects involves its interaction with molecular targets, such as enzymes and proteins. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-(Difluoromethyl)-2-methyl-1H-imidazole can be compared with other fluorinated imidazoles and benzimidazoles. Similar compounds include:
- 2-(Difluoromethyl)-4,5-dicyanoimidazole
- 4-(Trifluoromethyl)-2-methyl-1H-imidazole
- 2-(Trifluoromethyl)-4,5-dicyanoimidazole
These compounds share similar fluorinated structures but differ in the number and position of fluorine atoms, which can significantly affect their chemical properties and applications. The unique positioning of the difluoromethyl group in this compound provides distinct advantages in terms of stability and reactivity .
Properties
CAS No. |
1684423-89-9 |
|---|---|
Molecular Formula |
C5H6F2N2 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methyl-1H-imidazole |
InChI |
InChI=1S/C5H6F2N2/c1-3-8-2-4(9-3)5(6)7/h2,5H,1H3,(H,8,9) |
InChI Key |
PTBZZNUDMQXUGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




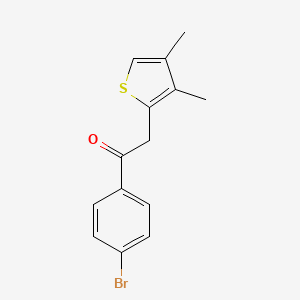
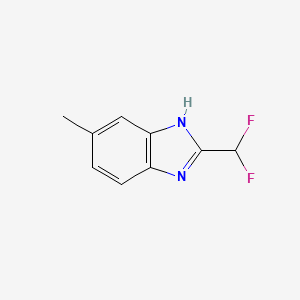
![9-(Trifluoromethyl)-11H-benzo[a]carbazole](/img/structure/B12064785.png)

![[2-Hexadecanoyloxy-3-[hydroxy-(2,3,4,5,6-pentahydroxycyclohexyl)oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B12064811.png)
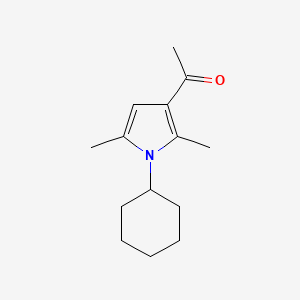
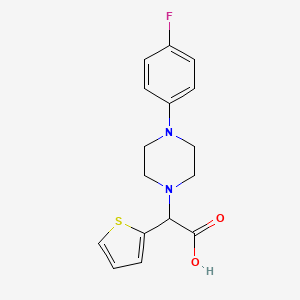
![4-[4-(Benzyloxy)phenoxy]-3-chloroaniline](/img/structure/B12064821.png)


